[2-(Azetidin-3-yl)ethyl](methyl)amine, bis(trifluoroacetic acid)
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Overview
Description
2-(azetidin-3-yl)ethylamine; bis(trifluoroacetic acid): is a compound that features a four-membered azetidine ring, which is known for its significant ring strain and unique reactivity. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yl)ethylamine typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: The use of microwave irradiation and solid support like alumina can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The azetidine ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, the compound is used to study the reactivity and stability of azetidine rings, which are important in the design of bioactive molecules .
Industry: In the industrial sector, the compound is used in the synthesis of polymers and other materials that require the unique reactivity of the azetidine ring .
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)ethylamine involves its interaction with various molecular targets through its azetidine ring. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Aziridine: A three-membered ring compound that is more reactive due to higher ring strain.
Pyrrolidine: A five-membered ring compound that is less strained and more stable than azetidine.
Uniqueness: The unique feature of 2-(azetidin-3-yl)ethylamine is its combination of the azetidine ring with ethyl and methylamine substituents, which enhances its reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C10H16F6N2O4 |
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Molecular Weight |
342.24 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-N-methylethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-7-3-2-6-4-8-5-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
InChI Key |
UEWINRVCJKTYGT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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